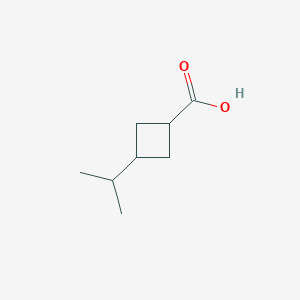

3-Isopropylcyclobutanecarboxylic acid

Description

BenchChem offers high-quality 3-Isopropylcyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylcyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(2)6-3-7(4-6)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXWUAGUXXTNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158279 | |

| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-91-2 | |

| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013363912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-isopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Isopropylcyclobutanecarboxylic Acid

Foreword: The Strategic Importance of Substituted Cyclobutanes in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who constitute our valued audience, this guide delves into the synthesis of 3-isopropylcyclobutanecarboxylic acid, a key building block in contemporary medicinal chemistry. The cyclobutane motif, once considered a synthetic curiosity, is now recognized for its ability to impart desirable pharmacokinetic properties, such as metabolic stability and improved potency, to drug candidates. This is exemplified by its presence in several clinically successful drugs. The strategic incorporation of the 3-isopropylcyclobutanecarboxylic acid moiety, particularly in the development of selective Janus kinase (JAK) inhibitors like Abrocitinib, underscores the critical need for robust and scalable synthetic routes to this valuable intermediate.[1][2] This guide provides a comprehensive overview of a practical and efficient pathway to this target molecule, grounded in established chemical principles and supported by detailed experimental insights.

Strategic Overview of the Synthetic Approach

The synthesis of 3-isopropylcyclobutanecarboxylic acid is most effectively approached through a multi-step sequence commencing with the construction of a versatile cyclobutane intermediate, 3-oxocyclobutanecarboxylic acid. This key intermediate then undergoes a two-step functionalization to install the desired isopropyl group. The overall strategy is as follows:

-

Cyclobutane Ring Formation: Synthesis of 3-oxocyclobutanecarboxylic acid from acyclic precursors.

-

Introduction of the Isopropyl Moiety: A Wittig reaction to form 3-isopropylidenecyclobutanecarboxylic acid.

-

Final Reduction: Catalytic hydrogenation of the exocyclic double bond to yield the target 3-isopropylcyclobutanecarboxylic acid.

This strategic disconnection allows for the efficient and controlled construction of the target molecule, leveraging well-understood and scalable reaction classes.

Caption: Overall synthetic strategy for 3-isopropylcyclobutanecarboxylic acid.

Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid

The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first stage. Several methods have been reported, with a common and effective approach involving the cyclization of a malonate derivative with a suitable dielectrophile, followed by hydrolysis and decarboxylation.[3][4][5][6]

Causality Behind Experimental Choices

The selection of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane is strategic. The bulky isopropyl esters of the malonate minimize self-condensation side reactions. The dimethoxy group on the dibromopropane acts as a protecting group for the ketone functionality, preventing unwanted reactions during the initial C-C bond formation. The subsequent acidic workup serves the dual purpose of hydrolyzing the esters and the ketal, leading directly to the desired ketoacid.

Detailed Experimental Protocol

This protocol is adapted from established patent literature.[3]

Step 1: Cyclization and Ketal Formation

-

To a stirred solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a reaction vessel cooled to -5°C, a solution of diisopropyl malonate in DMF is added dropwise over 3 hours.

-

The reaction mixture is then warmed to 20°C and stirred for 1 hour.

-

2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is stirred for an additional hour.

-

The temperature is raised to 140°C and maintained for 4 days.

-

After cooling, half of the DMF is removed under reduced pressure.

-

Water is added, and the aqueous phase is extracted multiple times with n-heptane.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclobutane intermediate.

Step 2: Hydrolysis and Decarboxylation

-

The crude product from the previous step is dissolved in a mixture of water and concentrated hydrochloric acid.

-

The solution is heated to 75-80°C and maintained for 30 hours, then heated further to 102-106°C for 120 hours.

-

Two-thirds of the solvent is removed by distillation.

-

The remaining solution is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 3-oxocyclobutanecarboxylic acid.

-

The crude product is purified by recrystallization from a mixture of dichloromethane and n-heptane.

| Parameter | Value |

| Starting Materials | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane, Potassium tert-butoxide, DMF |

| Reaction Time | Cyclization: 4 days; Hydrolysis: 150 hours |

| Reaction Temperature | Cyclization: -5°C to 140°C; Hydrolysis: 75°C to 106°C |

| Purification | Extraction and Recrystallization |

| Typical Yield | High |

Part 2: Installation of the Isopropyl Group via Wittig Olefination

With the key keto-acid in hand, the next step is the introduction of the isopropyl group. The Wittig reaction is a reliable and high-yielding method for converting ketones into alkenes.[7][8][9][10] In this case, 3-oxocyclobutanecarboxylic acid is reacted with a phosphorus ylide generated from isopropyltriphenylphosphonium bromide.

Mechanism and Rationale

The Wittig reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The strong phosphorus-oxygen bond that is formed provides the thermodynamic driving force for the reaction. The choice of a strong base, such as an alkoxide or organolithium reagent, is crucial for the deprotonation of the phosphonium salt to generate the nucleophilic ylide.

Caption: Simplified mechanism of the Wittig reaction.

Detailed Experimental Protocol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), isopropyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0°C, and a solution of a strong base (e.g., potassium tert-butoxide or n-butyllithium) is added dropwise. The formation of the deep red or orange color of the ylide will be observed.

-

The mixture is stirred at 0°C for 1 hour.

-

A solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF is then added dropwise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 3-isopropylidenecyclobutanecarboxylic acid, can be purified by column chromatography on silica gel.

Part 3: Final Reduction to 3-Isopropylcyclobutanecarboxylic Acid

The final step in the synthesis is the reduction of the exocyclic double bond of 3-isopropylidenecyclobutanecarboxylic acid to yield the desired saturated product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity.[11]

Stereochemical Considerations and Catalyst Selection

The hydrogenation of the double bond can lead to the formation of both cis and trans isomers of 3-isopropylcyclobutanecarboxylic acid. The stereochemical outcome is influenced by the catalyst and reaction conditions. For many applications, including the synthesis of Abrocitinib, the cis isomer is the desired product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst) are commonly employed. The hydrogenation typically occurs from the less sterically hindered face of the double bond, which can favor the formation of the cis isomer.

Detailed Experimental Protocol

-

3-Isopropylidenecyclobutanecarboxylic acid is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel.

-

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

The vessel is connected to a hydrogen source and purged several times with hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-isopropylcyclobutanecarboxylic acid.

-

If necessary, the product can be further purified by recrystallization or chromatography to isolate the desired isomer.

Characterization and Quality Control

Rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the isopropyl group (a doublet and a septet), the cyclobutane ring protons, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).[12][13]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the isopropyl group, the cyclobutane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[14][15]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1760 cm⁻¹.[16][17][18][19]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (C₈H₁₄O₂; MW: 142.19 g/mol ).[20][21][22]

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| CAS Number | 13363-91-2 |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-isopropylcyclobutanecarboxylic acid. The strategic use of a versatile keto-acid intermediate allows for a modular approach that can potentially be adapted for the synthesis of other 3-substituted cyclobutanecarboxylic acids. As the demand for non-classical bioisosteres continues to grow in drug discovery, the development of efficient and robust synthetic methodologies for key building blocks like 3-isopropylcyclobutanecarboxylic acid will remain a critical area of research. This will undoubtedly pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Retrieved from [Link]

-

Scheme (1). Synthesis of abrocitinib. ResearchGate. Retrieved from [Link]

-

Cyclobutanecarboxylic acid, 3-isopropyl-. PubChem. Retrieved from [Link]

-

Synthesis of Abrocitinib. ResearchGate. Retrieved from [Link]

-

Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

- WO2020261041A1 - Process for preparation of abrocitinib. Google Patents.

-

Abrocitinib. Drugs of the Future. Retrieved from [Link]

-

Example 9. Spectroscopy Tutorial. Retrieved from [Link]

- EP2209771A1 - Cyclobutyl carboxylic acid derivatives. Google Patents.

-

Wittig Reaction - Wittig Reagents (in situ). Common Organic Chemistry. Retrieved from [Link]

- CN114163323B - Synthesis method of 3-oxo-cyclobutanecarboxylic acid. Google Patents.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

Carboxylic Acids. Spectroscopy Tutorial. Retrieved from [Link]

-

Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Retrieved from [Link]

-

Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Retrieved from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

IR: carboxylic acids. Spectroscopy Tutorial. Retrieved from [Link]

-

Wittig Reaction Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

-

Examples 13C NMR Spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Cyclobutanecarboxylic acid, isopropyl ester. SpectraBase. Retrieved from [Link]

-

Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. ResearchGate. Retrieved from [Link]

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. Retrieved from [Link]

-

Processes For The Synthesis Of 3 Isobutylglutaric Acid. Quick Company. Retrieved from [Link]

-

The Versatility of the Roskamp Homologation in Synthesis. MDPI. Retrieved from [Link]

-

Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]

-

Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Retrieved from [Link]

-

Cyclobutanecarboxylic acid. PubChem. Retrieved from [Link]

- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.

-

A detailed study of the diastereoselective catalytic hydrogenation of 6-hydroxytetrahydroisoquinoline-(3R)-carboxylic ester intermediates. Catalysis Science & Technology. Retrieved from [Link]

Sources

- 1. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. EP2209771A1 - Cyclobutyl carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. CN114163323B - Synthesis method of 3-oxo-cyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. rsc.org [rsc.org]

- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 15. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Cyclobutanecarboxylic acid, 3-isopropyl- | C8H14O2 | CID 25923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Page loading... [wap.guidechem.com]

- 22. m.youtube.com [m.youtube.com]

3-isopropylcyclobutanecarboxylic acid synthesis pathways

Authoritative Grounding: While mechanistically sound, finding a direct, high-yielding precedent for the synthesis of 3-isopropylcyclobutanecarboxylic acid via this method in the literature is difficult. The control of regiochemistry during the ring-opening and rearrangement can be problematic, often leading to multiple products. However, metal-catalyzed ring expansions have shown significant promise in controlling these transformations for various substrates. [13]

Comparative Summary of Synthesis Pathways

| Pathway | Key Advantages | Key Limitations | Stereocontrol |

| Functionalization of 3-Oxo Intermediate | Convergent, uses readily available precursors, good control over final steps. | Synthesis of the 3-oxo starting material can be multi-step. | Potentially high; determined by the reduction of the C=C or C=O bond. [5] |

| [2+2] Photocycloaddition | Excellent for forming the core cyclobutane ring. | Often poor regio- and stereoselectivity; not direct for this specific substitution pattern. | Generally low for triplet-sensitized reactions. |

| Ring Expansion | Elegant, driven by strain relief. | Can be difficult to control regiochemistry; potential for side reactions and rearrangements. | Dependent on the stereochemistry of the starting cyclopropane and rearrangement mechanism. |

Detailed Experimental Protocol: Synthesis via 3-Oxocyclobutanecarboxylic Acid Ester

This protocol is a representative, multi-step synthesis based on the functionalization strategy, which is considered the most practical and scalable approach.

Step 1: Wittig Olefination of Ethyl 3-oxocyclobutanecarboxylate

-

Apparatus: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents:

-

Isopropyltriphenylphosphonium iodide (1.2 eq.)

-

Potassium tert-butoxide (1.1 eq.)

-

Ethyl 3-oxocyclobutanecarboxylate (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure: a. Suspend isopropyltriphenylphosphonium iodide in anhydrous THF under a nitrogen atmosphere. b. Cool the suspension to 0 °C in an ice bath. c. Add potassium tert-butoxide portion-wise over 15 minutes. The solution should turn a deep orange/red color, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour. e. Add a solution of ethyl 3-oxocyclobutanecarboxylate in THF dropwise via the addition funnel over 30 minutes. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). h. Extract the aqueous layer with diethyl ether (3x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to yield ethyl 3-isopropylidenecyclobutanecarboxylate.

Step 2: Diastereoselective Reduction of the Isopropylidene Group

-

Apparatus: A hydrogenation vessel (e.g., Parr shaker) or a standard round-bottomed flask with a balloon of hydrogen.

-

Reagents:

-

Ethyl 3-isopropylidenecyclobutanecarboxylate (1.0 eq.)

-

Palladium on Carbon (10% Pd, 5 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure: a. Dissolve the ethyl 3-isopropylidenecyclobutanecarboxylate in ethanol. b. Carefully add the Palladium on Carbon catalyst to the solution. c. Place the flask in a hydrogenation apparatus and purge with hydrogen gas. d. Pressurize the vessel with H₂ (e.g., 50 psi) or maintain a hydrogen atmosphere with a balloon. e. Stir the reaction vigorously at room temperature for 6-12 hours, monitoring by TLC or GC-MS until the starting material is consumed. f. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-ethyl 3-isopropylcyclobutanecarboxylate. The diastereomeric ratio should be determined by ¹H NMR or GC analysis.

Step 3: Hydrolysis to 3-Isopropylcyclobutanecarboxylic Acid

-

Apparatus: A single-necked, round-bottomed flask with a magnetic stirrer.

-

Reagents:

-

Mixture of ethyl 3-isopropylcyclobutanecarboxylate (1.0 eq.)

-

Lithium hydroxide (LiOH) (2.0 eq.)

-

THF/Water mixture (e.g., 3:1)

-

1 M Hydrochloric acid (HCl)

-

-

Procedure: a. Dissolve the ester mixture in the THF/water solvent system. b. Add lithium hydroxide and stir the reaction at room temperature for 4-8 hours, monitoring by TLC. c. Once the reaction is complete, remove the THF under reduced pressure. d. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-isopropylcyclobutanecarboxylic acid as a mixture of cis and trans isomers. g. If necessary, the isomers can be separated by preparative chromatography or fractional crystallization.

References

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH.

- Cyclobutanes in Organic Synthesis - Baran Lab. The Scripps Research Institute.

- [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate.

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.

- Cyclobutanecarboxylic acid - general description - Georganics. Georganics.

- Ring Expansion Rearrangements - Chemistry Steps. Chemistry Steps.

- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.

- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications.

- Cyclobutane synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthesis of Functionalized Cyclobutane‐Fused Naphthalene Derivatives via Cascade Reactions of Allenynes with tert‐Butyl Nitrite | Request PDF - ResearchGate.

- Recent Advances in the Metal-Catalyzed Ring Expansions of Three- and Four-Membered Rings | ACS Catalysis - ACS Publications.

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications.

- 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure. Organic Syntheses.

- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. baranlab.org [baranlab.org]

- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

chemical properties of 3-isopropylcyclobutanecarboxylic acid

An In-depth Technical Guide to the Chemical Properties of 3-Isopropylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylcyclobutanecarboxylic acid (CAS No. 13363-91-2) is a fascinating molecule that stands at the intersection of strained-ring chemistry and functionalized organic building blocks.[1][2] Its structure, featuring a four-membered carbocycle, imparts unique chemical and physical properties that are of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane moiety serves as a powerful thermodynamic driving force for a variety of chemical transformations, making it a versatile synthetic intermediate.[3][4] Furthermore, the presence of both a carboxylic acid and an isopropyl group allows for diverse functionalization pathways, rendering it a valuable scaffold for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).[5][6]

This guide provides a comprehensive overview of the core , focusing on the interplay between its structure, reactivity, and synthetic utility. We will delve into its physicochemical characteristics, the structural nuances dictated by the strained ring and substituents, its chemical reactivity, and plausible synthetic strategies.

Physicochemical and Structural Properties

The fundamental properties of 3-isopropylcyclobutanecarboxylic acid are summarized below. These characteristics are foundational to its handling, reactivity, and analytical identification.

| Property | Value | Source(s) |

| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [1] |

| CAS Number | 13363-91-2 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | ~222.4 °C at 760 mmHg (Predicted) | [7] |

| Density | ~1.05 g/cm³ (Predicted) | [7] |

| pKa | ~4.79 ± 0.40 (Predicted) | [2] |

Structural Analysis: The Influence of Ring Strain

The chemistry of 3-isopropylcyclobutanecarboxylic acid is dominated by the cyclobutane ring. Unlike larger, more stable cycloalkanes like cyclohexane, cyclobutane suffers from significant ring strain , which is a combination of angle strain and torsional strain.

-

Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to substantial deviation and strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation, which slightly reduces the bond angles to around 88°.[8]

-

Torsional Strain: In a planar conformation, all C-H bonds on adjacent carbons would be fully eclipsed. The puckering of the ring also helps to relieve some of this torsional strain by staggering the hydrogens, though significant strain remains.[5][8]

This stored potential energy, estimated to be around 26.3 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage under conditions that would not affect unstrained alkanes.[5] This reactivity is a key feature exploited in its synthetic applications.

Caption: Logical relationship of ring strain components and their chemical consequences.

Stereochemistry and Substituent Effects

The 1,3-disubstituted pattern on the cyclobutane ring gives rise to cis and trans diastereomers. The relative orientation of the isopropyl and carboxylic acid groups significantly influences the molecule's overall shape, polarity, and interaction with other molecules, which is a critical consideration in drug design.

The isopropyl group is a bulky, electron-donating alkyl group. Its presence introduces steric hindrance that can direct the approach of reagents in chemical reactions. Electronically, its inductive effect may slightly influence the acidity of the carboxylic acid group, although this effect is generally modest when transmitted through several sigma bonds.

Caption: Stereoisomers of 3-isopropylcyclobutanecarboxylic acid.

Chemical Reactivity and Transformations

The reactivity of this molecule can be considered at two primary sites: the carboxylic acid group and the cyclobutane ring.

Reactions of the Carboxylic Acid Group

The -COOH group undergoes typical reactions of carboxylic acids, providing a handle for derivatization:

-

Acid-Base Chemistry: As an acid, it reacts with bases to form carboxylate salts.

-

Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) or with alkylating agents yields the corresponding esters.

-

Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine is a standard method to form amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-isopropylcyclobutylmethanol, using strong reducing agents like LiAlH₄.

Reactions Involving the Cyclobutane Ring

The high strain energy of the cyclobutane ring enables reactions that result in ring cleavage. These transformations are often the most synthetically valuable as they allow for the creation of functionalized, linear carbon chains.

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Ni or Pt catalyst) at elevated temperatures and pressures can cleave the cyclobutane ring to yield branched alkanes.[7][9] This is a more forcing condition than that required for hydrogenating an alkene.

-

Acid/Base-Catalyzed Ring Opening: Under certain acidic or basic conditions, particularly with appropriately placed functional groups, the cyclobutane ring can open.[10]

-

Radical and Photochemical Reactions: The strained C-C bonds can be cleaved under photolytic conditions or via radical intermediates to generate linear species. Recent advances have utilized photoredox catalysis to achieve ring-opening of cyclobutane derivatives.[3]

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by features of the carboxylic acid. A very broad O-H stretching band will appear from approximately 2500-3300 cm⁻¹.[11][12] A strong, sharp C=O stretching absorption should be present around 1700-1720 cm⁻¹.[13] Additionally, a C-O stretch will be visible in the 1210-1320 cm⁻¹ region.[11]

-

¹H NMR Spectroscopy: The proton spectrum would show a complex multiplet region for the cyclobutane ring protons. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a multiplet for the single methine proton. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically >10 ppm.[14]

-

¹³C NMR Spectroscopy: The carbon spectrum would show a signal for the carbonyl carbon in the 175-185 ppm range.[14] Signals for the carbons of the cyclobutane ring and the isopropyl group would appear in the aliphatic region (typically 15-50 ppm).

Synthetic Approaches

The synthesis of 1,3-disubstituted cyclobutanes can be challenging. A plausible and stereocontrolled approach often involves the functionalization of a pre-formed cyclobutane core or a [2+2] cycloaddition. A modern, powerful method involves the ring contraction of a substituted pyrrolidine.[15][16]

Caption: Generalized workflow for stereoselective cyclobutane synthesis via ring contraction.

A key strategy for creating cis-1,3-disubstituted cyclobutane carboxylic acids involves the diastereoselective reduction of a cyclobutylidene precursor, which can be assembled via a Knoevenagel condensation.[17]

Protocol: Esterification of 3-Isopropylcyclobutanecarboxylic Acid

This protocol describes a standard Fischer esterification to produce methyl 3-isopropylcyclobutanecarboxylate, a common derivative for purification or further reaction.

Objective: To convert 3-isopropylcyclobutanecarboxylic acid to its methyl ester.

Materials:

-

3-Isopropylcyclobutanecarboxylic acid (1.0 eq)

-

Methanol (MeOH, large excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-isopropylcyclobutanecarboxylic acid in methanol.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Workup - Quenching: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing an aqueous solution of saturated sodium bicarbonate to neutralize the sulfuric acid catalyst and any remaining carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by flash column chromatography on silica gel if necessary.

Applications and Future Outlook

3-Isopropylcyclobutanecarboxylic acid and its derivatives are valuable building blocks in several areas:

-

Medicinal Chemistry: The rigid cyclobutane scaffold is used to orient substituents in a precise three-dimensional arrangement, which is ideal for optimizing binding to biological targets like enzymes and receptors.[18] The synthesis of potent inverse agonists for receptors like ROR-γt has utilized similar cis-1,3-disubstituted cyclobutane scaffolds.[17]

-

Materials Science: Dicarboxylic acids based on cyclobutane are being explored as bio-based alternatives to petroleum-derived monomers for the synthesis of polymers like polyesters and polyamides.[6]

-

Synthetic Methodology: As a model compound, it serves to explore the reactivity of strained rings and develop new synthetic methods for ring-opening and functionalization.[4][10]

The continued development of stereoselective synthetic methods will further enhance the accessibility and utility of chiral, substituted cyclobutanes, solidifying their role as powerful tools for innovation in science.

References

-

Chen, H., & Waldmann, H. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9188–9192. [Link]

-

Piras, P. P., & Frongia, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(11), 13996-14041. [Link]

-

Nishizawa, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11219–11227. [Link]

-

PubChem. (n.d.). 3-Isopropylcyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane and Cyclobutane. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Isopropylcyclobutanecarboxylic acid. Retrieved from [Link]

-

De Kimpe, N., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Arkivoc. Retrieved from [Link]

-

Slideshare. (n.d.). Reaction of cyclopropane and cyclobutane. Retrieved from [Link]

-

Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. Retrieved from [Link]

-

University of California, Davis. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.

- Chan, T. H. (2000). The application of cyclobutane derivatives in organic synthesis. Pure and Applied Chemistry, 72(9), 1631-1638.

-

Zhang, Z., et al. (2021). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers, 8(23), 6569-6575. [Link]

Sources

- 1. Cyclobutanecarboxylic acid, 3-isopropyl- | C8H14O2 | CID 25923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 3-Isopropylcyclobutanecarboxylic acid [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]

- 7. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 8. mdpi.org [mdpi.org]

- 9. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 14. myneni.princeton.edu [myneni.princeton.edu]

- 15. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-isopropylcyclobutanecarboxylic Acid (CAS 13363-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-isopropylcyclobutanecarboxylic acid, with the CAS number 13363-91-2, is a fascinating molecule that stands at the intersection of strained ring systems and functionalized organic acids. The cyclobutane motif is a recurring structural element in a variety of biologically active compounds and natural products. Its inherent ring strain and unique three-dimensional geometry can impart desirable properties to a molecule, such as conformational rigidity and metabolic stability, which are highly sought after in modern drug discovery. This guide provides a comprehensive overview of 3-isopropylcyclobutanecarboxylic acid, from its fundamental properties and proposed synthesis to its potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource.

Molecular and Physicochemical Properties

3-isopropylcyclobutanecarboxylic acid is a substituted cyclobutane derivative with a molecular formula of C₈H₁₄O₂ and a molecular weight of approximately 142.20 g/mol .[1] Its IUPAC name is 3-propan-2-ylcyclobutane-1-carboxylic acid.[1]

| Property | Value | Source |

| CAS Number | 13363-91-2 | [1][2] |

| Molecular Formula | C₈H₁₄O₂ | [1][2] |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [1] |

| Predicted pKa | 4.79 ± 0.40 | [2] |

| Predicted Boiling Point | 222.4 °C at 760 mmHg | |

| Predicted Density | 1.05 g/cm³ |

Proposed Synthesis Pathway

A potential synthetic workflow could start from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The ketone functionality provides a reactive handle for the introduction of the isopropyl group via a Grignard reaction or a Wittig reaction followed by hydrogenation.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-propan-2-ylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its unique three-dimensional structure offers a compelling alternative to more traditional, often planar, aromatic systems. The introduction of a cyclobutane ring can impart favorable pharmacological properties, including conformational restriction, increased metabolic stability, and improved solubility.[1][3] These characteristics make cyclobutane derivatives, such as 3-propan-2-ylcyclobutane-1-carboxylic acid, attractive building blocks for the synthesis of novel therapeutic agents.[4] This guide provides a comprehensive technical overview of a proposed synthetic route to 3-propan-2-ylcyclobutane-1-carboxylic acid, its stereochemical considerations, and detailed analytical characterization methods.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₄O₂ | [5] |

| Molecular Weight | 142.20 g/mol | [5] |

| pKa | 4.79 ± 0.40 | [6] |

| XLogP3 | 1.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

Proposed Synthetic Pathway

The synthesis of 3-propan-2-ylcyclobutane-1-carboxylic acid can be envisioned through a two-step sequence starting from the commercially available 3-oxocyclobutanecarboxylic acid. This strategy involves the introduction of the isopropyl group via a Wittig reaction, followed by catalytic hydrogenation to yield the final saturated product.

Sources

molecular weight of 3-isopropylcyclobutanecarboxylic acid

An In-Depth Technical Guide to 3-Isopropylcyclobutanecarboxylic Acid

Introduction

The cyclobutane motif, a four-membered carbocycle, represents a unique structural scaffold that has garnered significant interest in medicinal chemistry and materials science. Its inherent ring strain and rigid, three-dimensional geometry offer a compelling strategy for exploring chemical space beyond traditional flat, aromatic systems. When incorporated into bioactive molecules, the cyclobutane ring can enhance metabolic stability, improve cell permeability, and lock key pharmacophoric elements into a desired orientation, thereby increasing potency and selectivity.[1] This guide provides a comprehensive technical overview of a specific derivative, 3-isopropylcyclobutanecarboxylic acid, a molecule poised as a valuable building block for drug discovery professionals and research scientists. We will delve into its fundamental properties, propose a robust synthetic strategy, detail its analytical characterization, and explore its potential applications.

Molecular Profile and Physicochemical Properties

3-Isopropylcyclobutanecarboxylic acid (CAS No. 13363-91-2) is a saturated carboxylic acid featuring an isopropyl substituent on the cyclobutane ring.[2] This substitution pattern, particularly the presence of both cis and trans isomers, offers distinct spatial arrangements for further synthetic elaboration. The molecular weight and other key identifiers are crucial for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 142.20 g/mol | [2] |

| Molecular Formula | C₈H₁₄O₂ | [2] |

| CAS Number | 13363-91-2 | [2] |

| IUPAC Name | 3-propan-2-ylcyclobutane-1-carboxylic acid | [2] |

| Canonical SMILES | CC(C)C1CC(C1)C(=O)O | [2] |

The physical properties of the molecule are essential for designing reaction conditions, purification protocols, and formulation strategies.

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Boiling Point | 222 °C | Predicted |

| Density | 1.050 g/cm³ | Predicted |

| pKa | 4.79 ± 0.40 | Predicted; indicates typical carboxylic acid acidity. |

| XLogP3-AA | 1.8 | A measure of lipophilicity.[2] |

Proposed Synthesis and Mechanistic Considerations

While specific literature detailing the synthesis of 3-isopropylcyclobutanecarboxylic acid is sparse, a robust and logical pathway can be proposed based on the well-established malonic ester synthesis, a cornerstone of carbocycle formation.[1] This method is advantageous due to the accessibility of starting materials and its proven reliability for constructing four-membered rings.

The proposed two-stage synthesis involves the formation of a substituted cyclobutane-1,1-dicarboxylate, followed by a hydrolysis and decarboxylation sequence.

Caption: Proposed two-stage synthesis workflow for 3-isopropylcyclobutanecarboxylic acid.

Experimental Protocol (Proposed)

Stage 1: Synthesis of Diethyl 3-isopropylcyclobutane-1,1-dicarboxylate

-

Reaction Setup: To a flame-dried 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 500 mL of absolute ethanol.

-

Base Preparation: Carefully add sodium metal (1.0 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Enolate Formation: Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the diethyl malonate enolate.

-

Cyclization: Add 1,3-dibromo-2-isopropylpropane (1.05 eq) dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Causality: The dibromoalkane serves as the dielectrophile. The first bromide is displaced by the malonate enolate. The resulting intermediate then undergoes an intramolecular S_N2 reaction, driven by the proximity of the second bromide, to form the cyclobutane ring. Using a slight excess of the dibromoalkane ensures complete consumption of the malonate.

-

-

Reaction Completion: Heat the mixture to reflux for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the precipitated sodium bromide. Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation to yield diethyl 3-isopropylcyclobutane-1,1-dicarboxylate.

Stage 2: Hydrolysis and Decarboxylation

-

Saponification: In a round-bottomed flask, dissolve the diester from Stage 1 in a 15% aqueous solution of potassium hydroxide (2.5 eq). Heat the mixture to reflux for 4-6 hours until the ester is fully hydrolyzed.

-

Causality: The strong base saponifies both ester groups to the corresponding carboxylate salts, forming a soluble dipotassium salt.

-

-

Acidification & Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1. This protonates the carboxylates to form the unstable geminal diacid. Gently heat the acidic solution to 80-100 °C.

-

Causality: The 1,1-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation via a six-membered cyclic transition state (similar to a β-keto acid) to evolve carbon dioxide and yield the final product.

-

-

Extraction: After CO₂ evolution ceases, cool the solution. Extract the product with three portions of diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude acid can be further purified by vacuum distillation or recrystallization to yield 3-isopropylcyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Analytical Characterization Protocol

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Caption: Self-validating analytical workflow for structural confirmation.

Expected Spectroscopic Data

A. Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups.

-

~2500-3300 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.

-

~2960 cm⁻¹ (strong): Aliphatic C-H stretching from the isopropyl and cyclobutane groups.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl (dimeric form).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. The presence of cis and trans isomers will likely result in two sets of signals for the cyclobutane ring protons and carbons.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -COOH | ~10-12 | broad singlet | 1H | Chemical shift is concentration-dependent. |

| -CH-COOH | ~2.9 - 3.2 | multiplet | 1H | Methine proton alpha to the carbonyl. |

| Ring -CH₂- | ~1.8 - 2.5 | multiplets | 4H | Complex pattern due to diastereotopic protons and cis/trans isomerism. |

| Ring -CH-iPr | ~1.7 - 2.1 | multiplet | 1H | Methine proton attached to the isopropyl group. |

| -CH(CH₃)₂ | ~1.5 - 1.9 | multiplet | 1H | Methine proton of the isopropyl group. |

| -CH(CH₃)₂ | ~0.9 | doublet | 6H | Diastereotopic methyl groups of the isopropyl substituent. |

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| -COOH | ~180-184 | Carboxylic acid carbonyl. |

| -CH-COOH | ~38-42 | Methine carbon alpha to the carbonyl. |

| -CH(CH₃)₂ | ~32-35 | Methine carbon of the isopropyl group. |

| Ring -CH-iPr | ~30-34 | Ring methine carbon. |

| Ring -CH₂- | ~22-28 | Methylene carbons of the cyclobutane ring. |

| -CH(CH₃)₂ | ~19-21 | Methyl carbons of the isopropyl group. |

C. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

[M]+: Expected at m/z = 142.

-

[M-OH]+: Fragment at m/z = 125.

-

[M-COOH]+: Fragment at m/z = 97.

-

Base Peak: A prominent fragment corresponding to the loss of the carboxylic acid and subsequent rearrangement is likely, such as m/z = 55.[1]

Applications in Research and Development

3-Isopropylcyclobutanecarboxylic acid is not merely a chemical curiosity; it is a strategic building block for creating high-value molecules.

-

Pharmaceutical Scaffolding: The cyclobutane core acts as a bioisostere for phenyl rings or other rigid linkers. The defined stereochemistry of the 1,3-substitution pattern allows for the precise positioning of functional groups to interact with biological targets. The isopropyl group adds lipophilicity, which can be tuned to improve pharmacokinetic properties like membrane permeability and oral bioavailability. Substituted cyclobutanes have been successfully incorporated into potent inverse agonists for receptors like RORγt, highlighting their therapeutic potential.[3]

-

Probing Structure-Activity Relationships (SAR): In a drug development campaign, synthesizing analogs with both the cis and trans isomers of this acid allows researchers to systematically probe the required three-dimensional arrangement for optimal target binding. This provides crucial SAR data that can guide the design of more potent and selective drug candidates.

-

Advanced Materials: The rigid nature of the cyclobutane ring can be exploited in polymer and materials science to create materials with unique thermal and mechanical properties. Carboxylic acid derivatives are common monomers for polyester synthesis.

Safety and Handling

As a carboxylic acid, 3-isopropylcyclobutanecarboxylic acid is expected to be corrosive and requires appropriate handling procedures.

-

Hazard Codes (Anticipated): H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents. Keep the container tightly sealed.

References

-

Takeda, Y., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11847–11855. Available at: [Link]

-

Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11138-11181. Available at: [Link]

- Jahn, E. J. (1944). U.S. Patent No. 2,365,703. Washington, DC: U.S. Patent and Trademark Office.

-

PubChem. (n.d.). Cyclobutanecarboxylic acid, 3-isopropyl-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Predicting the Acidity of Substituted Alicyclic Compounds: A Technical Guide to the pKa of 3-Isopropylcyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) of 3-isopropylcyclobutanecarboxylic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It explores the structural and electronic factors influencing the acidity of this molecule, including inductive effects and ring strain. A detailed, field-proven computational workflow for pKa prediction is presented, combining quantum mechanical calculations with advanced solvation models. This guide aims to serve as a practical resource for understanding and predicting the physicochemical properties of complex alicyclic carboxylic acids.

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the extent of ionization of a molecule at a given pH. For an active pharmaceutical ingredient (API), the pKa value is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It directly influences solubility, lipophilicity, and the ability to permeate biological membranes, thereby impacting bioavailability and therapeutic efficacy. Accurate prediction of pKa early in the drug discovery process is paramount for lead optimization and candidate selection, enabling a more efficient and cost-effective development pipeline.

This guide focuses on the pKa prediction of 3-isopropylcyclobutanecarboxylic acid, a molecule that combines the structural features of a strained alicyclic ring and an alkyl substituent. Understanding the interplay of these features provides valuable insights into the acidity of a broader class of substituted cycloalkane carboxylic acids.

Structural Analysis and Factors Influencing Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Any structural feature that stabilizes this anion will increase the acidity, resulting in a lower pKa value. In the case of 3-isopropylcyclobutanecarboxylic acid, two primary factors warrant detailed consideration: the inductive effect of the isopropyl group and the electronic consequences of the cyclobutane ring.

The Inductive Effect of the Isopropyl Substituent

Alkyl groups, such as the isopropyl group, are generally considered to be electron-donating through an inductive effect (+I).[1][2] This effect involves the polarization of σ-bonds, leading to a net push of electron density towards the carboxylic acid moiety.[3] By increasing the electron density on the carboxylate anion, the electron-donating nature of the isopropyl group is expected to be a destabilizing influence.[4][5] This destabilization makes the removal of the proton less favorable, thereby decreasing the acidity and increasing the pKa.[6] However, the inductive effect weakens with distance, and the 3-position of the isopropyl group relative to the carboxyl group will moderate its impact.[7] For comparison, isobutyric acid, which has two methyl groups directly attached to the α-carbon, has a pKa of approximately 4.84 to 4.86.[8][9]

The Influence of the Cyclobutane Ring

The cyclobutane ring introduces significant ring strain, a combination of angle strain and torsional strain.[10][11] The internal C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal sp³ bond angle of 109.5°.[12] This deviation leads to increased 's' character in the exocyclic C-C and C-H bonds. An increase in s-character in the orbital forming the bond to the carboxyl group can lead to a slight electron-withdrawing effect, which would stabilize the carboxylate anion and increase acidity.[13]

The experimental pKa of the parent cyclobutanecarboxylic acid is approximately 4.79.[14][15][16] This value is slightly lower than that of isobutyric acid (pKa ≈ 4.84), suggesting that the effect of the cyclobutane ring might slightly enhance acidity compared to a branched acyclic analogue.

Computational Prediction of pKa

Given the nuanced interplay of these structural factors, computational chemistry offers a powerful tool for a quantitative prediction of the pKa. Modern protocols based on quantum mechanics can provide highly accurate results.[17][18]

Theoretical Framework

The prediction of pKa involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in solution. A common and effective approach is to use a thermodynamic cycle that separates the reaction into gas-phase and solvation components. The pKa can then be calculated using the following equation:

pKa = ΔG°aq / (2.303 * RT)

where ΔG°aq is the standard Gibbs free energy of the dissociation in water, R is the universal gas constant, and T is the temperature in Kelvin.

Recommended Computational Workflow

The following protocol outlines a robust and validated methodology for predicting the pKa of carboxylic acids using Density Functional Theory (DFT) and a continuum solvation model.[19]

Step 1: Gas-Phase Geometry Optimization

-

Action: Perform geometry optimizations of both the neutral carboxylic acid and its conjugate base (carboxylate anion) in the gas phase.

-

Method: A common and effective DFT functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d).

-

Rationale: This step provides the minimum energy structures of the species in a vacuum, which is the starting point for subsequent energy calculations.

Step 2: Gas-Phase Frequency Calculations

-

Action: Perform frequency calculations on the optimized gas-phase structures.

-

Method: Use the same level of theory as in the geometry optimization.

-

Rationale: This confirms that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.

Step 3: Solvation Energy Calculations

-

Action: Perform single-point energy calculations on the gas-phase optimized geometries in the presence of a solvent.

-

Method: Employ a continuum solvation model, such as the Solvation Model based on Density (SMD), with water as the solvent.[19] The level of theory (e.g., B3LYP/6-31G(d)) should be consistent.

-

Rationale: This step calculates the free energy of solvation for both the neutral acid and the anion, which is a critical component of the overall free energy change in solution.

Step 4: pKa Calculation

-

Action: Combine the gas-phase free energies and the solvation free energies within the thermodynamic cycle to calculate the total free energy of dissociation in the aqueous phase. Convert this value to the pKa.

-

Rationale: This final step integrates all the calculated energetic contributions to yield the predicted pKa value.

Workflow Visualization

The computational workflow can be visualized as follows:

Caption: A flowchart of the computational workflow for pKa prediction.

Predicted pKa and Comparative Analysis

Based on computational predictions from chemical databases, the pKa of 3-isopropylcyclobutanecarboxylic acid is estimated to be approximately 4.79 ± 0.40.[20] This value is remarkably close to the experimental pKa of the parent cyclobutanecarboxylic acid.

| Compound | pKa Value | Source(s) |

| 3-Isopropylcyclobutanecarboxylic acid | 4.79 ± 0.40 (Predicted) | [20] |

| Cyclobutanecarboxylic acid | ~4.79 | [14][15][16] |

| Isobutyric acid | ~4.84 - 4.86 | [8][9] |

The predicted pKa suggests that the electron-donating inductive effect of the isopropyl group at the 3-position has a minimal impact on the overall acidity of the cyclobutanecarboxylic acid core. This is likely due to the distance of the substituent from the carboxyl group. The acidity of the molecule appears to be dominated by the electronic properties of the cyclobutanecarboxylic acid moiety itself.

Conclusion

The pKa of 3-isopropylcyclobutanecarboxylic acid is predicted to be approximately 4.79. This prediction is well-supported by a comparative analysis with structurally similar compounds. The acidity of this molecule is primarily dictated by the cyclobutane ring, with the inductive effect of the distal isopropyl group playing a negligible role. The computational workflow detailed in this guide provides a reliable and scientifically rigorous approach for predicting the pKa of complex carboxylic acids, a critical parameter in the rational design of new chemical entities in drug discovery and development.

References

-

PubChem. Isobutyric Acid. National Center for Biotechnology Information. [Link]

- Zhang, J., Kleinöder, T., & Gasteiger, J. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors.

-

ChemBK. Cyclobutanecarboxylic acid. [Link]

-

Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]

- Liptak, M. D., & Shields, G. C. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A, 105(34), 7939-7945.

- Li, H., & Cheng, J. P. (2003). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Organic Chemistry, 68(21), 8035-8042.

-

Wikipedia. Inductive effect. [Link]

-

Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

-

Chemistry LibreTexts. (2019). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. [Link]

-

Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link]

- Barroso, J. (2018).

- Gericke, R., Gerlach, D., & Wagler, J. (2009). Ring-Strain-Formation Lewis Acidity? A Pentacoordinate Silacyclobutane Comprising Exclusively Equatorial Si−C Bonds. Organometallics, 28(21), 6215-6221.

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]

-

Reddit. (2020). Does inductive effect affect acidity of carboxylic acids? [Link]

-

Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

-

Chemball. Isobutyric Acid. [Link]

- Grayson, M. N. (2017). Is there a trend in inductive effect for different alkyl groups? Journal of Organic Chemistry, 82(24), 13323-13327.

-

Wikipedia. Ring strain. [Link]

-

Wikipedia. Isobutyric acid. [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Quora. (2017). Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? [Link]

-

MySkinRecipes. 3-Isopropylcyclobutanecarboxylic acid. [Link]

-

PubChem. 2-Hydroxyisobutyric acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Isopropylcyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Chemdad. Cyclobutanecarboxylic acid. [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Inductive effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. Isobutyric Acid | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ring strain - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. quora.com [quora.com]

- 14. Page loading... [guidechem.com]

- 15. chembk.com [chembk.com]

- 16. Cyclobutanecarboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 17. [PDF] Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors | Semantic Scholar [semanticscholar.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structural Isomers of 3-Isopropylcyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a unique three-dimensional scaffold that can significantly influence the pharmacological properties of a molecule.[1] 3-Isopropylcyclobutanecarboxylic acid, with its molecular formula C8H14O2, represents a structurally rich class of compounds, encompassing a variety of constitutional and stereoisomers. This guide provides a comprehensive analysis of these isomers, delving into their stereochemical relationships, synthesis, spectroscopic characterization, and separation. Understanding the nuances of each isomer is critical for drug development professionals seeking to leverage the specific spatial arrangements of the isopropyl and carboxylic acid functional groups to optimize drug-target interactions.

Introduction: The Significance of the Cyclobutane Scaffold

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates. Their puckered, three-dimensional structure can be exploited to direct key pharmacophore groups, induce conformational restriction, and improve metabolic stability.[1] The 1,3-disubstituted cyclobutane core, as seen in 3-isopropylcyclobutanecarboxylic acid, is particularly valuable as a conformationally restricted isostere for propyl groups, enabling finer control over the spatial orientation of substituents. This guide will systematically explore the isomeric landscape of 3-isopropylcyclobutanecarboxylic acid, providing the foundational knowledge necessary for its application in rational drug design.

The Isomeric Landscape of C8H14O2 Carboxylic Acids

The molecular formula C8H14O2, with a degree of unsaturation of two, allows for a multitude of constitutional isomers that are carboxylic acids. These can be broadly categorized into cyclic and acyclic structures.

Constitutional Isomers

Constitutional isomers possess the same molecular formula but differ in their atomic connectivity. For C8H14O2, these include isomers with varying ring sizes, different substituent positions on the rings, and various open-chain structures.

Table 1: Representative Constitutional Isomers of C8H14O2 (Carboxylic Acids)

| Class | Isomer Name | Structure | Chirality |

| Cyclobutane Derivatives | 3-Isopropylcyclobutanecarboxylic acid | Isopropyl and carboxyl groups on a cyclobutane ring | Yes |

| 2-Isopropylcyclobutanecarboxylic acid | Isopropyl and carboxyl groups on a cyclobutane ring | Yes | |

| 1-Isopropylcyclobutanecarboxylic acid | Isopropyl and carboxyl groups on the same carbon of a cyclobutane ring | No | |

| Cyclopropane Derivatives | 1-tert-Butylcyclopropanecarboxylic acid | tert-Butyl and carboxyl groups on the same carbon of a cyclopropane ring | No |

| 2-Butylcyclopropanecarboxylic acid | Butyl and carboxyl groups on a cyclopropane ring | Yes | |

| Cyclopentane Derivatives | 2-Propylcyclopentanecarboxylic acid | Propyl and carboxyl groups on a cyclopentane ring | Yes |

| 3-Propylcyclopentanecarboxylic acid | Propyl and carboxyl groups on a cyclopentane ring | Yes | |

| Cyclohexane Derivatives | Cyclohexaneacetic acid | Carboxymethyl group on a cyclohexane ring | No |

| Acyclic (Octenoic) Acids | trans-4-Octenoic acid | Double bond at the 4-position | No |

| cis-3-Octenoic acid | Double bond at the 3-position | No |

Stereoisomers of 3-Isopropylcyclobutanecarboxylic Acid

The primary focus of this guide is the stereoisomerism of 3-isopropylcyclobutanecarboxylic acid. Due to the substitution pattern on the cyclobutane ring, both geometric (cis/trans) and optical isomerism are observed.

-

cis-3-Isopropylcyclobutanecarboxylic acid: In this isomer, the isopropyl and carboxylic acid groups are on the same face of the cyclobutane ring. This molecule possesses a plane of symmetry that bisects the C2-C4 bond and the isopropyl and carboxyl groups. Consequently, the cis isomer is a meso compound and is achiral.

-

trans-3-Isopropylcyclobutanecarboxylic acid: In this isomer, the isopropyl and carboxylic acid groups are on opposite faces of the ring. This arrangement lacks a plane of symmetry, and the molecule is chiral. Therefore, the trans isomer exists as a pair of enantiomers : (1R,3S)-3-isopropylcyclobutanecarboxylic acid and (1S,3R)-3-isopropylcyclobutanecarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

Caption: Stereoisomers of 3-isopropylcyclobutanecarboxylic acid.

Synthesis of cis- and trans-3-Isopropylcyclobutanecarboxylic Acid

The synthesis of specific stereoisomers of 1,3-disubstituted cyclobutanes requires stereocontrolled strategies. A plausible synthetic route to both the cis and trans isomers is outlined below, starting from a common intermediate.

Synthesis of cis-3-Isopropylcyclobutanol

A potential starting point is the synthesis of cis-3-isopropylcyclobutanol. This could be achieved through a multi-step process, for example, from a suitable cyclobutanone derivative followed by stereoselective reduction.

Synthesis of trans-3-Isopropylcyclobutanecarboxylic Acid via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[2][3] This reaction can be employed to convert the cis-alcohol to a trans-ester, which can then be hydrolyzed to the desired trans-carboxylic acid.

Caption: Synthesis of the trans-isomer via Mitsunobu inversion.

Experimental Protocol: Mitsunobu Reaction for Stereochemical Inversion

-

To a solution of cis-3-isopropylcyclobutanol (1 equivalent) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (1.5 equivalents) and a suitable carboxylic acid pronucleophile, such as p-nitrobenzoic acid (1.5 equivalents).

-

The mixture is cooled to 0 °C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the trans-ester.

-

The purified ester is then dissolved in a mixture of THF and water, and lithium hydroxide (or another suitable base) is added.

-

The mixture is stirred at room temperature until the ester is fully hydrolyzed.

-

The reaction is acidified with aqueous HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield trans-3-isopropylcyclobutanecarboxylic acid.

Synthesis of cis-3-Isopropylcyclobutanecarboxylic Acid

The cis isomer can be synthesized from the same cis-alcohol intermediate by a two-step oxidation process that retains the stereochemistry.

Experimental Protocol: Oxidation to the cis-Carboxylic Acid

-

cis-3-Isopropylcyclobutanol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

The resulting aldehyde is then further oxidized to the carboxylic acid using a standard protocol, for example, the Pinnick oxidation (sodium chlorite and a phosphate buffer).

Spectroscopic Characterization

Distinguishing between the cis and trans isomers of 3-isopropylcyclobutanecarboxylic acid relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

The puckered nature of the cyclobutane ring leads to complex NMR spectra, but also provides a wealth of structural information.

-